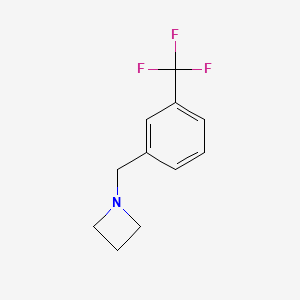
1-(3-(Trifluoromethyl)benzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)benzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(3-(Trifluoromethyl)benzyl)azetidine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
1-(3-(Trifluoromethyl)benzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(3-(Trifluoromethyl)benzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
作用机制
The mechanism by which 1-(3-(Trifluoromethyl)benzyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
相似化合物的比较
1-(3-(Trifluoromethyl)benzyl)azetidine can be compared with other azetidine derivatives such as 1-benzylazetidine and 1-(4-methylbenzyl)azetidine. While these compounds share a similar core structure, the presence of different substituents on the benzyl group imparts distinct chemical and biological properties. For example, the trifluoromethyl group in this compound enhances its stability and reactivity compared to its non-fluorinated counterparts .
Similar compounds include:
- 1-Benzylazetidine
- 1-(4-Methylbenzyl)azetidine
- 1-(3-Chlorobenzyl)azetidine
These compounds are often used as reference standards in comparative studies to highlight the unique properties of this compound .
生物活性
1-(3-(Trifluoromethyl)benzyl)azetidine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological macromolecules. The following sections provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F3N. The presence of the trifluoromethyl group significantly impacts the compound's physicochemical properties, enhancing its metabolic stability and potentially increasing its biological activity. Azetidines, in general, are known for their diverse pharmacological profiles, including antimicrobial and anticancer properties.
Research indicates that azetidine derivatives can interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this azetidine might exhibit similar properties.
- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to certain receptors, influencing downstream signaling pathways .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key structural features and potential biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-benzylazetidine | Benzyl group instead of trifluoromethyl | Lacks fluorine substituents affecting reactivity |
| 2-(trifluoromethyl)-N-benzylazetidine | Trifluoromethyl at position 2 | Different position may alter biological activity |
| 3-(trifluoromethyl)-N-methylazetidine | Methyl group instead of benzyl | Potentially different pharmacokinetic properties |
| 1-(4-fluorobenzyl)azetidine | Fluoro-substituted benzyl group | Different halogen could influence binding affinity |
This comparison illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of azetidines.
Case Studies and Research Findings
Several studies have explored the biological activities associated with azetidines. For instance:
Future Directions in Research
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Conducting comprehensive studies to assess the pharmacological effects and toxicity profiles in biological systems.
- Mechanistic Studies : Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to explore interactions with proteins and nucleic acids.
- Development of Derivatives : Synthesizing analogs to evaluate how modifications affect biological activity and therapeutic potential.
属性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-15/h1,3-4,7H,2,5-6,8H2 |
InChI 键 |
WKASYGJDKUYQJE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















